molecular formula C9H11NO2S B114236 Benzoic acid,3-amino-4-(methylthio)-,methyl ester(9ci) CAS No. 141238-13-3

Benzoic acid,3-amino-4-(methylthio)-,methyl ester(9ci)

Cat. No.: B114236
CAS No.: 141238-13-3
M. Wt: 197.26 g/mol
InChI Key: GOCQPCDODCQSPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid,3-amino-4-(methylthio)-,methyl ester(9ci) is an organic compound with the molecular formula C9H11NO2S It is a derivative of benzoic acid, featuring an amino group at the 3-position and a methylthio group at the 4-position

Properties

CAS No.

141238-13-3

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

methyl 3-amino-4-methylsulfanylbenzoate

InChI

InChI=1S/C9H11NO2S/c1-12-9(11)6-3-4-8(13-2)7(10)5-6/h3-5H,10H2,1-2H3

InChI Key

GOCQPCDODCQSPQ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1)SC)N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)SC)N

Synonyms

Benzoic acid, 3-amino-4-(methylthio)-, methyl ester (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid,3-amino-4-(methylthio)-,methyl ester(9ci) typically involves the following steps:

    Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.

    Thioether Formation:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid,3-amino-4-(methylthio)-,methyl ester(9ci) can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, palladium on carbon (Pd/C).

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Benzoic acid,3-amino-4-(methylthio)-,methyl ester(9ci) has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of Benzoic acid,3-amino-4-(methylthio)-,methyl ester(9ci) depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and methylthio groups allows for specific interactions with these targets, influencing the compound’s pharmacological properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-4-methylbenzoate: Similar structure but lacks the methylthio group.

    Methyl 4-(methylthio)benzoate: Similar structure but lacks the amino group.

Uniqueness

Benzoic acid,3-amino-4-(methylthio)-,methyl ester(9ci) is unique due to the presence of both the amino and methylthio groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.

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